molecular formula C18H25N5O3S B2407332 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2320415-49-2

4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine

Cat. No.: B2407332
CAS No.: 2320415-49-2
M. Wt: 391.49
InChI Key: FQPWCQPWJJFZDK-UHFFFAOYSA-N
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Description

4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the cyclobutyl group, imidazole moiety, and piperidine ring through various substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Biological Research: The compound could be used as a tool to study the function of various biological targets, such as enzymes or receptors.

    Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole or omeprazole, which have various therapeutic applications.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil, which is used in cancer treatment.

Uniqueness

4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-cyclobutyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-22-10-7-19-18(22)27(24,25)23-8-5-14(6-9-23)12-26-17-11-16(20-13-21-17)15-3-2-4-15/h7,10-11,13-15H,2-6,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPWCQPWJJFZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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